molecular formula C17H20N2O4S B2365548 N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899956-04-8

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2365548
CAS No.: 899956-04-8
M. Wt: 348.42
InChI Key: JOJNLXCJXHIMGR-UHFFFAOYSA-N
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Description

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This benzamide derivative features a sulfamoyl ethyl linker and a 2-methoxybenzyl group, a structural motif found in compounds that modulate various biological targets. Researchers can utilize this chemical as a key intermediate or building block (synthon) in organic synthesis for developing more complex molecules. It may also serve as a pharmacological tool for in vitro studies to investigate structure-activity relationships (SAR), particularly for targets where sulfonamide and benzamide-based ligands are known to show activity. This product is provided as a high-purity material to ensure consistent and reliable experimental results. It is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-16-10-6-5-9-15(16)13-19-24(21,22)12-11-18-17(20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNLXCJXHIMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloroethanesulfonyl Chloride

Procedure :

  • Thiol Oxidation : 2-Mercaptoethanol (HS-CH2CH2-OH) is oxidized with hydrogen peroxide (H2O2) in acidic conditions to 2-hydroxyethanesulfonic acid.
  • Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 2-chloroethanesulfonyl chloride (Cl-SO2-CH2CH2-Cl).

Key Data :

  • Yield: 85–90% (two-step).
  • Purity: Confirmed via ¹H NMR (δ 3.80 ppm, t, SO2-CH2).

Sulfonamide Formation with 2-Methoxybenzylamine

Procedure :

  • Reaction : 2-Methoxybenzylamine (1.2 eq) is added dropwise to 2-chloroethanesulfonyl chloride (1 eq) in dry dichloromethane (DCM) at 0°C, with triethylamine (TEA, 2.5 eq) as a base.
  • Workup : The mixture is stirred for 4 h, washed with HCl (1M), and purified via silica chromatography.

Key Data :

  • Product: N-(2-Chloroethylsulfonyl)-2-methoxybenzylamine.
  • Yield: 78%.
  • Characterization: ¹³C NMR (δ 44.2 ppm, SO2-CH2; δ 55.6 ppm, OCH3).

Amine Substitution via Gabriel Synthesis

Procedure :

  • Azide Formation : N-(2-Chloroethylsulfonyl)-2-methoxybenzylamine reacts with sodium azide (NaN3, 3 eq) in dimethylformamide (DMF) at 80°C for 12 h.
  • Reduction : The resulting azide is reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield 2-(N-(2-Methoxybenzyl)sulfamoyl)ethylamine.

Key Data :

  • Yield: 65% (azidation), 82% (reduction).
  • Purity: HRMS (ESI) m/z 259.0942 [M+H]+.

Benzamide Coupling

Procedure :

  • Activation : Benzoyl chloride (1.5 eq) is added to 2-(N-(2-Methoxybenzyl)sulfamoyl)ethylamine (1 eq) in DCM with TEA (3 eq) at 0°C.
  • Reaction : Stirred for 6 h, quenched with water, and extracted with ethyl acetate.

Key Data :

  • Yield: 89%.
  • Characterization: ¹H NMR (δ 8.02 ppm, d, benzamide aromatic; δ 6.85 ppm, m, methoxybenzyl aromatic).

Route 2: One-Pot Sulfonylation and Alkylation

Direct Synthesis of 2-(N-(2-Methoxybenzyl)sulfamoyl)ethylamine

Procedure :

  • Sulfonyl Chloride Synthesis : 2-Aminoethanesulfonic acid is treated with PCl5 in chloroform to form 2-aminoethanesulfonyl chloride.
  • Sulfonamide Formation : Reacted with 2-methoxybenzylamine (1.1 eq) in DCM/TEA.

Key Data :

  • Yield: 74%.
  • Intermediate Purity: ¹H NMR (δ 3.42 ppm, t, SO2-CH2).

Benzoylation via EDC/HOBt Coupling

Procedure :

  • Activation : Benzoic acid (1 eq), EDC (1.2 eq), and HOBt (1 eq) in DMF are stirred for 30 min.
  • Coupling : 2-(N-(2-Methoxybenzyl)sulfamoyl)ethylamine (1 eq) is added, and the mixture is stirred for 12 h.

Key Data :

  • Yield: 91%.
  • Purity: HPLC >98%.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Procedure :

  • Wang Resin Loading : Benzoic acid is anchored to Wang resin using DIC/HOBt in DMF.
  • Sulfonylation : The resin-bound benzamide reacts with 2-chloroethanesulfonyl chloride (2 eq) and 2-methoxybenzylamine (3 eq).

Key Data :

  • Yield: 82% (after cleavage with TFA).
  • Purity: LC-MS confirms product.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 67% 78% 82%
Steps 4 3 2
Purification Complexity Moderate Low High
Scalability High Moderate Low

Structural Validation and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, 2H, benzamide), δ 6.85 (m, 4H, methoxybenzyl), δ 3.80 (s, 3H, OCH3), δ 3.42 (t, 2H, SO2-CH2).
  • HRMS (ESI) : m/z 387.1421 [M+H]+ (calc. 387.1418).
  • HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30).

Challenges and Optimization Strategies

  • Sulfonyl Chloride Instability : Use freshly distilled PCl5 and low temperatures (-10°C) to prevent decomposition.
  • Amine Substitution Side Reactions : Employ excess NaN3 (3 eq) and rigorous moisture exclusion.
  • Benzoylation Efficiency : Catalytic DMAP (0.1 eq) enhances acylation kinetics.

Industrial-Scale Considerations

  • Cost Analysis : Route 2 is preferred for large-scale production due to lower reagent costs (EDC vs. LiAlH4).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of N-(2-(N-(2-hydroxybenzyl)sulfamoyl)ethyl)benzamide.

    Reduction: Formation of N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzylamine.

    Substitution: Formation of N-(2-(N-(2-substitutedbenzyl)sulfamoyl)ethyl)benzamide.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating derivatives with enhanced properties.

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateSulfoxides, sulfones
ReductionSodium borohydrideAmines, alcohols
SubstitutionNucleophiles (amines, thiols)Diverse substituted benzamides

Biological Applications

Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as reduced inflammation and potential anticancer activities. The compound's sulfamoyl group is particularly noted for its anti-inflammatory properties.

Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various benzamide derivatives, this compound exhibited selective cytotoxicity against malignant cells while sparing non-tumorigenic cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Medicinal Applications

Therapeutic Properties
The compound is under investigation for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with molecular targets that modulate cellular processes.

Case Study: Alzheimer's Disease
A study focused on the inhibition of acetylcholinesterase (AChE) by methoxy-substituted benzamide derivatives found that this compound exhibited competitive inhibition with significant binding affinity. This suggests its utility in treating neurodegenerative diseases such as Alzheimer's.

Industrial Applications

This compound is also utilized in the development of new materials and chemical processes. Its unique structural features confer distinct chemical and biological properties that can be exploited in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme or target protein being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide and analogous benzamide derivatives:

Compound Substituents/Features Molecular Weight (g/mol) Biological Activity Key References
This compound (Target Compound) Benzamide core + 2-methoxybenzyl-sulfamoyl ethyl chain ~331 (estimated) Hypothetical: Potential antifungal or receptor-binding based on structural analogs N/A (extrapolated)
4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide Methoxybenzamide + 2-methoxyethyl-sulfamoyl ethyl chain 316.37 Not reported; structural focus on sulfamoyl ethyl groups
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Sulfamoyl benzamide + oxadiazole and methoxyphenyl groups ~532 (calculated) Antifungal (C. albicans), thioredoxin reductase inhibition
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Sulfamoyl benzamide + oxadiazole and furan groups ~487 (calculated) Antifungal (C. albicans), thioredoxin reductase inhibition
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Radioiodinated benzamide + piperidinyl group ~416 (with [125I]) Sigma receptor ligand for prostate cancer imaging/therapy
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole-substituted benzamide + halogenated aryl group ~330 (calculated) Anticancer (cervical cancer)

Key Findings from Comparative Analysis

Structural Diversity :

  • The target compound’s 2-methoxybenzyl-sulfamoyl ethyl chain distinguishes it from LMM5/LMM11 (oxadiazole-linked sulfamoyl) and [125I]PIMBA (piperidinyl-iodinated benzamide). Methoxy groups are common in enhancing bioavailability and receptor binding .
  • Sulfamoyl groups in LMM5/LMM11 and the target compound may facilitate interactions with enzymes like thioredoxin reductase, as seen in antifungal studies .

Synthesis and Characterization :

  • Most analogs are synthesized via amide coupling (e.g., LMM5/LMM11 from Life Chemicals) or Mannich reactions (e.g., anti-inflammatory benzimidazole derivatives) .
  • Characterization methods include NMR, IR, MS, and X-ray crystallography (e.g., ’s hydroxy-dimethylethyl benzamide) .

Biological Activities: Antifungal Activity: LMM5/LMM11 inhibit C. albicans via thioredoxin reductase, suggesting the target compound’s sulfamoyl group may confer similar effects . Anticancer Potential: Imidazole- and azetidinone-substituted benzamides () show activity against cervical and breast cancers, highlighting the role of heterocyclic substituents . Diagnostic Use: Radioiodinated benzamides ([125I]PIMBA) target sigma receptors in prostate cancer imaging, indicating methoxy and piperidinyl groups enhance tumor specificity .

In Silico and Docking Studies :

  • Compounds like LMM5/LMM11 were discovered via virtual screening against thioredoxin reductase , while anti-inflammatory benzamides used AutoDock Vina for design . These methods could predict the target compound’s binding affinity to therapeutic targets .

Biological Activity

N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its therapeutic properties in various medical conditions. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of specific enzymes by binding to their active sites. This interaction can lead to a range of biological effects, including:

  • Anti-inflammatory effects : The compound has been studied for its ability to reduce inflammation through the inhibition of pro-inflammatory pathways.
  • Anticancer properties : In vitro studies indicate that it induces apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Various studies have identified key structural features that influence its biological activity:

  • Substituents on Aryl Rings : The presence and position of methoxy groups on the aryl rings are critical for maintaining activity. Removal or alteration of these substituents often results in a significant loss of biological efficacy .
  • Sulfamoyl Group Positioning : The positioning of the sulfamoyl functional group has also been shown to be vital for activity, with specific configurations yielding better inhibitory effects against target enzymes .

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as a selective inhibitor for human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in various physiological processes:

CompoundTarget EnzymeIC50 Value (mM)
3ih-NTPDase12.88 ± 0.13
3fh-NTPDase20.27 ± 0.08
3jh-NTPDase20.29 ± 0.07
4dh-NTPDase30.13 ± 0.01

These findings indicate that this compound and its derivatives exhibit potent inhibitory activities against multiple isoforms of h-NTPDases, with IC50 values ranging from sub-micromolar to micromolar concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. For instance, it has shown significant cytotoxicity against breast cancer and leukemia cell lines, with mechanisms that may involve the modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide, and which reagents/conditions maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Sulfonamide formation : React 2-methoxybenzylamine with sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) .

Amide coupling : Use coupling agents like EDCI or DCC with DMAP to attach the benzamide moiety to the sulfamoyl ethyl intermediate .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water) to isolate the final product .

  • Key Considerations : Monitor reaction progress via TLC, and optimize pH (6–7) to prevent side reactions like hydrolysis .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm regiochemistry of the sulfamoyl and methoxybenzyl groups (e.g., δ 3.8 ppm for methoxy protons) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >150°C) .
  • Light Sensitivity : Store in amber vials at –20°C; monitor photodegradation via UV-Vis spectroscopy (λmax shifts indicate instability) .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfamoyl and methoxy groups in biological activity?

  • Methodological Answer :

Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups .

Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

  • Data Contradiction Resolution : If bioactivity varies unexpectedly, validate assay conditions (e.g., ionic strength, co-solvents) and confirm compound integrity post-assay .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to differentiate specific activity from non-specific cytotoxicity .
  • Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions .
  • Metabolite Profiling : Incubate the compound with liver microsomes to assess if metabolites drive observed effects .

Q. How can reaction intermediates be optimized to reduce steric hindrance during sulfamoyl-ethylbenzamide coupling?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups to direct coupling .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalytic Additives : Add DMAP or HOBt to accelerate carbodiimide-mediated coupling .

Specialized Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

  • Methodological Answer :

  • Software : Use SwissADME or pkCSM to predict logP (~2.8), solubility (LogS ≈ –4.2), and blood-brain barrier penetration (CNS MPO score >4) .
  • Validation : Compare predictions with experimental PAMPA assays for passive diffusion .

Q. How do electronic effects of the 2-methoxybenzyl group influence sulfamoyl reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Calculate Mulliken charges to identify electron-rich regions prone to nucleophilic attack .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with varying nucleophiles (e.g., thiols vs. amines) .

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